molecular formula C8H4F3NO2 B11785356 2-(Difluoromethoxy)-5-fluorobenzo[d]oxazole

2-(Difluoromethoxy)-5-fluorobenzo[d]oxazole

Cat. No.: B11785356
M. Wt: 203.12 g/mol
InChI Key: QUWJOUOTAYTEOE-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-5-fluorobenzo[d]oxazole is a heterocyclic compound that contains both oxygen and nitrogen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-5-fluorobenzo[d]oxazole typically involves the reaction of difluoromethoxy-substituted benzene derivatives with appropriate reagents to form the oxazole ring. One common method involves the use of difluorocarbene intermediates, which can be generated through the reaction of difluoromethyl halides with strong bases . The reaction conditions often require the presence of a catalyst, such as palladium or copper, to facilitate the formation of the oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-5-fluorobenzo[d]oxazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Major Products

The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in the synthesis of more complex organic molecules .

Mechanism of Action

The mechanism by which 2-(Difluoromethoxy)-5-fluorobenzo[d]oxazole exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Difluoromethoxy)-5-fluorobenzo[d]oxazole is unique due to the presence of both difluoromethoxy and fluorine substituents, which impart distinct chemical properties. These substituents enhance the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C8H4F3NO2

Molecular Weight

203.12 g/mol

IUPAC Name

2-(difluoromethoxy)-5-fluoro-1,3-benzoxazole

InChI

InChI=1S/C8H4F3NO2/c9-4-1-2-6-5(3-4)12-8(13-6)14-7(10)11/h1-3,7H

InChI Key

QUWJOUOTAYTEOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)N=C(O2)OC(F)F

Origin of Product

United States

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